Home > Products > Building Blocks P763 > 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine - 1417334-55-4

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Catalog Number: EVT-1694342
CAS Number: 1417334-55-4
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate

    Compound Description: This compound, along with its derivatives, acts as a glucagon-like peptide 1 receptor (GLP-1R) activator. Studies indicate its potential in stimulating GLP-1 secretion, thus enhancing glucose responsiveness in in vitro and pharmacological studies. [, ]. Research is ongoing to optimize its potency, selectivity, and evaluate its in vivo efficacy as a potential anti-diabetic treatment. [, ].

    Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine. Key differences include a chlorine substituent at the 8-position instead of bromine, a phenyl acetate group at the 2-position, and the absence of a substituent at the 6-position in the target compound. These variations highlight the exploration of different substituents and their impact on biological activity within this chemical class. [, ].

1-(8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine

    Compound Description: This compound serves as a key intermediate in synthesizing novel 1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives (11a-h), evaluated for their antibacterial activity. [].

    Relevance: This compound, while structurally similar to 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine, differs by incorporating an additional nitrogen atom in the bicyclic ring system, forming an imidazo[1,2-a]pyrazine core. Further differences include a chlorine at the 8-position instead of bromine, an ethan-1-amine substituent at the 6-position, and the absence of a substituent at the 2-position in the target compound. These modifications emphasize the exploration of diverse heterocyclic frameworks and substituent effects on biological properties. [].

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile

    Compound Description: The crystal structure of this compound reveals a planar imidazo[1,2-a]pyridine group. []. The crystal packing is characterized by infinite chains formed through C—H⋯N interactions, leading to R 2 2(12) and R 2 2(8) hydrogen-bond ring motifs. These chains are stacked along the a axis. [].

    Relevance: This compound exhibits the same core imidazo[1,2-a]pyridine structure as 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine. The structural variations lie in the presence of a methyl group at the 2-position, a carbonitrile group at the 3-position, and the absence of a bromine substituent at the 6-position compared to the target compound. This comparison underscores the investigation of substituent effects on molecular conformation and crystal packing within this chemical class. [].

6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinohydrazide

    Compound Description: This compound serves as a key intermediate in synthesizing a series of pyridine derivatives, including oxadiazoles, thiadiazoles, pyrazoles, thiazoles, ureas, imidazoles, imidazo[1,2-a]pyridines, tetrazoles, pyranes, and substituted pyridines. These derivatives were synthesized to explore the additive effect of different heterocyclic rings on tumor cell lines and were evaluated for their in vitro anticancer activity. [].

    Relevance: Though not directly containing the imidazo[1,2-a]pyridine core, this compound serves as a precursor to synthesizing imidazo[1,2-a]pyridine derivatives. []. Its inclusion highlights the exploration of broader chemical space while maintaining the trifluoromethyl-substituted pyridine moiety present in 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine. The research uses this compound to build diverse structures and assess their anticancer potential. [].

8-Chloro-N-[(2-chloro-5-methoxyphenyl)sulfonyl]-6-(trifluoromethyl)-imidazo[1,2-α]pyridine-2-carboxamide

    Compound Description: Different solid forms of this compound, a nematicide, have been prepared and characterized. [].

    Relevance: This compound shares a high degree of structural similarity with 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine. Key similarities include the core imidazo[1,2-a]pyridine scaffold and the trifluoromethyl group at the 8-position. The main difference lies in the presence of a chlorine atom at the 6-position instead of bromine in the target compound. Furthermore, this compound features a carboxamide group at the 2-position, substituted with a (2-chloro-5-methoxyphenyl)sulfonyl moiety. The research highlights the development of various solid forms of this compound, potentially impacting its nematicidal activity and formulation properties. [].

Overview

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound classified under the imidazo[1,2-a]pyridine family. This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 8th position on the imidazo[1,2-a]pyridine ring, contributing to its unique chemical properties and potential applications in various fields of research. The molecular formula for this compound is C8H4BrF3N2C_8H_4BrF_3N_2, with a molecular weight of approximately 265.03 g/mol. It has been identified by the CAS number 1417334-55-4, and its melting point ranges from 110 to 112 °C .

Synthesis Analysis

The synthesis of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine can be accomplished through several methods:

  • Cyclization Method: A common synthetic route involves the cyclization of 2-aminopyridine with a brominated trifluoromethyl ketone in the presence of a base. This reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, which facilitates the formation of the desired imidazo[1,2-a]pyridine structure.
  • Green Chemistry Approach: Recent advancements have introduced metal-free and aqueous synthesis methods that promote environmental sustainability. For instance, sodium hydroxide-promoted cycloisomerizations of N-propargylpyridiniums yield high quantities of imidazo[1,2-a]pyridines rapidly under ambient conditions, demonstrating improved efficiency compared to traditional metal-catalyzed methods .

These methods reflect ongoing efforts to optimize synthetic routes for better yields and reduced environmental impact.

Molecular Structure Analysis

The molecular structure of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine features a bicyclic arrangement consisting of an imidazole and pyridine ring. The trifluoromethyl group significantly influences the compound's electronic characteristics and reactivity.

Structural Data

  • Molecular Formula: C8H4BrF3N2C_8H_4BrF_3N_2
  • Molecular Weight: 265.03 g/mol
  • Melting Point: 110–112 °C
  • Canonical SMILES: C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br .

This structure provides insights into the compound's potential interactions with biological targets and its suitability for various chemical reactions.

Chemical Reactions Analysis

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine is versatile in its reactivity:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions, allowing for the generation of diverse derivatives.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction processes, modifying its electronic properties and enhancing its utility in synthetic chemistry.
  • Coupling Reactions: It can engage in coupling reactions with aryl or alkyl groups to produce more complex structures, which are valuable in medicinal chemistry and materials science.

These reactions highlight the compound's flexibility as a building block in organic synthesis.

Mechanism of Action

The mechanism of action for 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine primarily involves its interaction with specific biological targets. In medicinal applications, it may inhibit certain enzymes or proteins critical to disease pathways. The presence of the trifluoromethyl group enhances binding affinity and selectivity towards these targets, making it an attractive candidate for drug development aimed at treating infectious diseases such as tuberculosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Melting Point: 110–112 °C.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide.
  • Stability: Stable under normal conditions but may require specific handling due to reactivity associated with halogenated compounds.

These properties are crucial for determining the compound's behavior in various applications.

Applications

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine has diverse applications across several scientific fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting infectious diseases.
  • Material Science: Its unique electronic properties make it suitable for creating organic semiconductors and advanced materials.
  • Biological Research: The compound is used as a probe in biological assays to investigate enzyme activities and protein interactions.
  • Industrial Applications: It is involved in synthesizing specialty chemicals and intermediates for various industrial processes .

The versatility of this compound underscores its significance in both research and practical applications across multiple disciplines.

Introduction to 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine in Heterocyclic Chemistry

Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure containing a bridgehead nitrogen atom. This core structure serves as a versatile template for designing biologically active molecules due to its favorable physicochemical properties and its ability to engage in diverse molecular interactions with biological targets. The introduction of specific substituents, particularly at the C6 and C8 positions, enables fine-tuning of electronic characteristics, steric profiles, and binding affinities. 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1417334-55-4) exemplifies this strategic functionalization, incorporating two pharmacologically significant moieties—bromine and trifluoromethyl groups—that synergistically enhance its utility as a synthetic intermediate and potential bioactive core [2] . The molecular formula (C₈H₄BrF₃N₂) and weight (265.03 g/mol) reflect this compound's balance between complexity and drug-like properties, positioning it as a valuable entity within contemporary heterocyclic chemistry .

Role of Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

The imidazo[1,2-a]pyridine nucleus is extensively validated in pharmaceutical development, featuring prominently in several clinically approved drugs spanning diverse therapeutic areas. These include the hypnotic Zolpidem (utilized for insomnia treatment), the anxiolytic Alpidem, and the inotropic agent Olprinone (employed in acute heart failure management) [5]. This scaffold's prominence stems from its optimal pharmacokinetic profile, metabolic stability, and capacity for structural diversification, enabling targeted interactions with biological macromolecules. The intrinsic physicochemical properties of the bicyclic system—including moderate aqueous solubility, balanced lipophilicity, and the presence of hydrogen bond acceptors—contribute to favorable membrane permeability and oral bioavailability, essential attributes for drug candidates [5].

Table 1: Marketed Drugs Containing Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic CategoryKey Structural FeaturesPrimary Biological Target
ZolpidemHypnotic2-Dimethylaminoethyl, 6-methylphenylGABA_A receptor (α1 subunit)
AlpidemAnxiolytic6-Chloro-2-phenylimidazo[1,2-a]pyridinePeripheral benzodiazepine receptor
OlprinoneInotropic agent1,6-Dihydro-2-methyl-6-oxo-pyridine-5-ylPhosphodiesterase III inhibitor
Minodronic acidAntiosteoporosis1-Hydroxyethylidene bisphosphonateFarnesyl pyrophosphate synthase
ZolimidineGastroprotective2-Benzoylamino-5-methylbenzimidazoleCytoprotective prostaglandin release

Recent research underscores the scaffold's significant potential in oncology, particularly through targeted kinase inhibition. A compelling example involves the strategic incorporation of imidazo[1,2-a]pyridine subunits into quinazoline-based architectures to yield potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors. These hybrid molecules exploit the imidazo[1,2-a]pyridine moiety's planar geometry and electron-rich character to facilitate interactions with the ATP-binding cleft of PI3Kα, a critical oncogenic signaling node frequently hyperactivated in human malignancies. In comprehensive biological evaluations, such compounds demonstrated remarkable submicromolar cytotoxic activities across diverse cancer cell lineages, validating the scaffold's role in modern anticancer drug discovery paradigms [3].

Significance of Bromine and Trifluoromethyl Substituents in Bioactive Molecule Design

The strategic placement of bromine at the C6 position and trifluoromethyl at the C8 position of the imidazo[1,2-a]pyridine core confers multifaceted advantages for molecular design and biological activity optimization. Bromine serves primarily as a versatile synthetic handle for subsequent structural elaboration via transition metal-catalyzed cross-coupling reactions. This halogen's substantial atomic radius and favorable electronic characteristics facilitate oxidative addition into palladium(0) or other catalytic complexes, enabling the introduction of diverse carbon-based substituents (e.g., aryl, alkenyl, alkynyl, alkyl) through Suzuki, Stille, or Sonogashira couplings. This functional group interconversion capability transforms the compound into a pivotal synthetic building block for generating structurally diverse libraries essential for structure-activity relationship (SAR) exploration [2] [6].

Concomitantly, the trifluoromethyl group (–CF₃) at C8 profoundly influences the molecule's physicochemical and pharmacokinetic profile. This highly electronegative substituent, characterized by strong carbon-fluorine bonds and significant lipophilicity (Hansch π parameter ≈ 0.88), enhances membrane permeability and bioavailability through increased lipid solubility. Furthermore, the –CF₃ group acts as a metabolic blocker, protecting adjacent positions from oxidative cytochrome P450-mediated degradation due to fluorine's low electron polarizability and the strength of C–F bonds. This translates to improved metabolic stability and extended plasma half-life for drug candidates incorporating this moiety. Electronically, the trifluoromethyl group exerts a pronounced electron-withdrawing effect (-I effect), modulating the electron density of the heterocyclic system and potentially enhancing interactions with electron-deficient regions of target proteins through dipole-dipole or quadrupole interactions [5] [7].

Table 2: Physicochemical Properties of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

PropertyValue/DescriptorMethod/ReferenceSignificance in Drug Design
Molecular FormulaC₈H₄BrF₃N₂ [2] Determines elemental composition and mass
Molecular Weight265.03 g/mol Impacts pharmacokinetics (rule of five)
LogP3.1156Calculated [2]Predicts lipophilicity and membrane permeation
Hydrogen Bond Acceptors2 [2]Influences solubility and target interactions
Hydrogen Bond Donors0 [2]Affects solubility and transport properties
Topological Polar Surface Area (TPSA)17.3 Ų [2]Predicts cellular permeability and absorption
Rotatable Bonds0 [2]Relates to conformational flexibility

The synergistic interplay between these substituents is evident in the molecule's applications. The bromine atom enables palladium-catalyzed diversification at C6, while the electron-deficient environment created by the –CF₃ group at C8 can direct regioselective electrophilic substitution or metalation at adjacent positions (e.g., C7), offering additional sites for structural modification. Computational analyses confirm the compound's balanced drug-likeness, with a calculated LogP of 3.1156 indicating moderate lipophilicity suitable for passive diffusion across biological membranes, and a topological polar surface area (TPSA) of 17.3 Ų suggesting favorable membrane permeability [2]. This physicochemical profile, combined with synthetic versatility, establishes 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine as a high-value intermediate for pharmaceutical innovation.

Table 3: Key Derivatives and Applications of 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

DerivativeCAS NumberMolecular FormulaPrimary ApplicationReference
6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid1121051-31-7C₉H₄BrF₃N₂O₂Building block for amide-based conjugates [6]
Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate1121051-30-6C₁₁H₈BrF₃N₂O₂Ester precursor for hydrolysis or reduction [8]
PI3Kα Inhibitors (Quinazoline-imidazopyridine hybrids)Not specifiedTypically C₂₄H₂₀F₃N₅O₂Anticancer agents targeting PI3K pathway [3]
3-Trifluoromethyl-2-(diethoxyphosphoryl)imidazo[1,2-a]pyridinesNot specifiedTypically C₁₃H₁₅F₃N₂O₃PMultifunctional intermediates for drug discovery [7]

Properties

CAS Number

1417334-55-4

Product Name

6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

IUPAC Name

6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.03 g/mol

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-6(8(10,11)12)7-13-1-2-14(7)4-5/h1-4H

InChI Key

JZVYHKXYTNZPJN-UHFFFAOYSA-N

SMILES

C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.